molecular formula C94H143N27O25 B1674507 lariatin A

lariatin A

Cat. No.: B1674507
M. Wt: 2051.3 g/mol
InChI Key: ZYWDOXCVVHITIW-KBACZRJDSA-N
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Description

Lariatin A is an 18-residue lasso peptide produced by Rhodococcus jostii K01-B0171. It exhibits potent and selective anti-mycobacterial activity against Mycobacterium tuberculosis (MIC = 0.39 µg/mL) and Mycobacterium smegmatis (MIC = 0.1 µg/mL) . Its structure features a macrocyclic lactam ring formed between the α-amino group of Gly1 and the γ-carboxyl group of Glu8, with the C-terminal tail (Trp9–Pro18) threading through the ring to form a rigid "lariat-protoknot" topology . This conformation confers exceptional thermal and proteolytic stability, critical for its biological function . Biosynthesis involves a five-gene cluster (larABCDE), where larA encodes the precursor peptide, and larB and larD mediate post-translational modifications .

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWDOXCVVHITIW-KBACZRJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H143N27O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2051.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Genetic Architecture of the lar Cluster

The lariatin A biosynthetic gene cluster (larABCDE) spans 4.5 kb in R. jostii K01-B0171. The cluster encodes:

  • LarA : Precursor protein containing a leader peptide (N-terminal) and core peptide (C-terminal).
  • LarB1/LarB2 : Split cysteine protease responsible for leader peptide cleavage.
  • LarC : ATP-dependent macrolactam synthetase forming the lasso structure.
  • LarD : Putative transporter facilitating peptide export.
  • LarE : ABC transporter involved in self-resistance.

A convergent expression system was developed by transforming larA mutant plasmids into larA-deficient R. jostii, enabling the production of 36 lariatin variants. Mutational analysis revealed four residues critical for maturation:

Residue Role in Maturation
Gly1 Macrolactam ring formation
Arg7 Electrostatic stabilization
Glu8 Isopeptide bond formation
Trp9 Core peptide folding

Disruption of these residues reduced yields by >90%, underscoring their indispensability.

Leader-Core Peptide Interactions

Photocrosslinking studies demonstrated that LarB1 binds both the leader and core regions of LarA with a Kd of 0.8 μM. This dual binding ensures proper alignment of the scissile bond (between leader and core peptides) within the LarB1/LarB2 active site. Rosetta modeling based on photocrosslinking data positioned the cleavage site in a solvent-exposed loop, facilitating proteolytic processing.

Fermentation Optimization for this compound Production

Media Composition and Growth Conditions

Initial fermentations used M9 minimal medium supplemented with 0.5 g/L NaCl, 1 g/L NH4Cl, and 40% (w/v) glucose. Key parameters include:

Parameter Optimal Value Effect on Yield
Temperature 37°C (induction at 20°C) 2.5× increase vs. 20°C
Induction Timing OD600 = 0.5–0.6 Premature induction reduces yield by 40%
Fermentation Duration 72 hours Prolonged incubation (>96 h) causes peptide degradation

Switching to a defined vitamin mix (thiamine, riboflavin, niacin) enhanced yields to 0.08 mg/L, compared to 0.03 mg/L in LB medium.

IPTG Induction Dynamics

A low IPTG concentration (0.05 mM) minimized metabolic burden while achieving full lar cluster expression. Higher concentrations (≥0.1 mM) suppressed growth by 60%, likely due to resource allocation toward recombinant protein synthesis.

Purification and Structural Validation

Two-Step HPLC Protocol

Crude extracts were purified using orthogonal chromatography:

First Round (Formic Acid System):

  • Column: C18, 5 μm, 250 × 10 mm
  • Solvents: A (H2O + 0.045% formic acid), B (MeOH + 0.05% formic acid)
  • Gradient: 20% B → 30% B over 5 min, 30% B → 95% B over 25 min.

Second Round (TFA System):

  • Solvents: C (H2O + 0.1% TFA), D (MeCN + 0.1% TFA)
  • Gradient: 10% D → 35% D over 30 min.

This protocol achieved >95% purity, as confirmed by LC-MS (observed m/z: 2051.3 [M+H]+ vs. theoretical 2051.3).

Structural Confirmation Techniques

  • Circular Dichroism : Revealed a rigid lariat-protoknot structure stable at 25–90°C.
  • NMR Spectroscopy : Identified the macrolactam ring (Gly1-Glu8) and threaded C-terminal tail.
  • Protease Resistance : 24-hour incubation with trypsin or chymotrypsin caused <5% degradation.

Biological Activity and Quality Control

Anti-Mycobacterial Potency

This compound exhibited MIC values of:

Strain MIC (μg/mL)
M. tuberculosis H37Rv 0.39
M. smegmatis mc2155 0.10

In a silkworm infection model, it increased survival rates by 80% at 0.5 μg/g.

Batch-to-Batch Consistency

Three independent fermentations showed minimal variability:

Batch Yield (mg/L) Purity (%) MIC (M. smegmatis)
1 0.079 95.2 0.11 μg/mL
2 0.081 94.8 0.09 μg/mL
3 0.076 95.5 0.10 μg/mL

Chemical Reactions Analysis

Activity Against Mycobacteria:

Scientific Research Applications

Introduction to Lariatin A

This compound is a novel lasso peptide, a type of ribosomally synthesized and post-translationally modified peptide (RiPP), characterized by its unique structure and potent biological activities. This 18-residue compound is encoded by the gene cluster larABCDE found in Rhodococcus jostii K01-B0171. This compound has garnered attention for its selective anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, making it a promising candidate for the development of new antimicrobial therapies.

Structure and Mechanism of Action

This compound exhibits a distinct lasso structure, where the peptide forms a macrolactone ring that encapsulates a tail segment. This configuration is stabilized by specific amino acid interactions, particularly between Gly1 and Glu8, which form the internal linkage. The tail of the peptide passes through this ring, creating a robust structure that confers resistance to denaturation by chaotropic agents and organic solvents .

Key Amino Acids and Their Roles

Research has identified several critical amino acids that influence the activity and stability of this compound:

  • Tyr6, Gly11, Asn14 : Essential for anti-mycobacterial activity.
  • Val15, Ile16, Pro18 : Important for enhancing this activity.
  • Gly1, Arg7, Glu8, Trp9 : Necessary for the maturation and production of this compound within the biosynthetic machinery .

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent against various mycobacterial species. Its selective action against Mycobacterium tuberculosis positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis. Studies have demonstrated that this compound can inhibit the growth of mycobacterial strains effectively, showcasing its potential as a lead compound in drug development .

Structural Biology Studies

The unique lasso structure of this compound provides a valuable model for studying peptide folding and stability. Researchers have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure, contributing to a better understanding of how structural features impact biological activity .

Genetic Engineering and Drug Development

Recent advances in genetic engineering have enabled the creation of lariatin variants with enhanced properties. Mutational analysis has led to the identification of point mutants that exhibit improved anti-mycobacterial activity compared to the wild-type sequence. This highlights the potential for engineered lasso peptides to serve as effective antibiotics against resistant strains of mycobacteria .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Inokoshi et al. (2016) explored the anti-mycobacterial properties of this compound and its variants. The researchers generated a library of lariatin variants through mutagenesis and assessed their inhibitory effects on Mycobacterium tuberculosis. The results indicated that certain variants exhibited significantly enhanced activity compared to the original compound, suggesting pathways for developing more effective treatments against tuberculosis .

Case Study 2: Structural Insights from NMR Studies

In another investigation, researchers utilized NMR spectroscopy to analyze the structural dynamics of this compound. The findings revealed critical insights into how specific amino acid residues contribute to the overall stability and function of the peptide. This structural knowledge is essential for guiding future modifications aimed at improving therapeutic efficacy .

Comparative Data Table

Property This compound Other Lasso Peptides
Length 18 residuesVaries (typically 10-30 residues)
Structure Type Lasso peptideLasso peptide
Target Activity Anti-mycobacterialVaries (e.g., anti-fungal, anti-bacterial)
Source Organism Rhodococcus jostii K01-B0171Various bacteria
Therapeutic Potential High (tuberculosis)Varies (depends on specific peptide)

Mechanism of Action

  • The precise mechanism by which Lariatin A exerts its effects remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Class Source Key Targets Structural Features Key Residues for Activity
This compound II Rhodococcus jostii Mycobacteria 18 residues; Gly1–Glu8 macrocycle; C-terminal tail (Trp9–Pro18) threaded through ring Tyr6, Gly11, Asn14, residues 15/16/18
Microcin J25 II Escherichia coli Gram-negative bacteria 21 residues; threaded tail blocks RNA polymerase channel Phe19, Tyr20 (channel obstruction)
Capistruin II Burkholderia thailandensis Gram-negative bacteria Similar lasso scaffold; distinct residue composition Uncharacterized
RES-701-1 II Streptomyces Vasorelaxant (GPCR antagonist) 16 residues; lacks disulfides Unknown
Siamycins I Streptomyces HIV Disulfide bonds stabilize β-hairpin motif Cysteine residues (disulfide bonds)
Propeptin II Microbispora Antimicrobial (broad) Truncated C-terminus C-terminal residues

Mechanism of Action

  • This compound : Targets mycobacterial cell wall synthesis, likely inhibiting peptidoglycan assembly .
  • Microcin J25 : Blocks the RNA polymerase β' subunit channel in Gram-negative bacteria .
  • Siamycins : Inhibit HIV entry by binding to chemokine receptors .

Production Yields

  • This compound: Achieves 105 µg/mL via convergent expression in R. jostii .
  • Microcin J25: Lower yields (~10 µg/mL) in native hosts .

Key Research Findings

Structure-Activity Relationships (SAR) of this compound

  • Critical Residues :
    • Tyr6, Gly11, Asn14 : Essential for anti-mycobacterial activity; Asn14 mutation (N14A) abolishes activity .
    • C-Terminal Residues (15, 16, 18) : Enhance potency when optimized .
  • Biosynthetic Determinants : Gly1, Arg7, Glu8, and Trp9 are indispensable for precursor processing .

Comparative Advantages

  • Specificity : this compound uniquely targets mycobacteria, unlike broader-spectrum lasso peptides (e.g., microcin J25) .
  • Therapeutic Potential: Demonstrated efficacy in a silkworm infection model (ED50 = 0.5 µg/g) , positioning it as a lead candidate for tuberculosis treatment.

Controversies and Limitations

  • Source Discrepancy : erroneously attributes this compound to Streptomyces; all other studies confirm Rhodococcus jostii as the producer .
  • Mechanistic Gaps : Exact molecular targets in mycobacteria remain uncharacterized .

Biological Activity

Lariatin A is a lasso peptide produced by the actinobacterium Rhodococcus jostii K01-B0171. This compound consists of 18 amino acids and exhibits significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The unique structural features of this compound, including its cyclic nature and internal linkage, contribute to its biological efficacy.

This compound possesses a distinctive lasso structure, characterized by an internal linkage between the gamma-carboxyl group of Glu8 and the alpha-amino group of Gly1. This configuration is crucial for its biological activity. The three-dimensional structure, determined through NMR spectroscopy, reveals that the tail segment (Trp9-Pro18) passes through the ring segment (Gly1-Glu8), forming a "lasso" shape that is essential for its function .

Key Amino Acids Influencing Activity

Research has identified several amino acids that play critical roles in the biological activity of this compound:

  • Essential for Production : Gly1, Arg7, Glu8, and Trp9 are vital for the maturation and production of this compound.
  • Anti-mycobacterial Activity : Tyr6, Gly11, and Asn14 are directly responsible for its anti-mycobacterial properties. Additionally, Val15, Ile16, and Pro18 enhance this activity .

Biological Activity and Efficacy

This compound demonstrates potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL against M. tuberculosis . This level of potency indicates its potential as a therapeutic agent in combating tuberculosis, especially in drug-resistant strains.

Comparative Efficacy

A comparison of this compound with other known antimycobacterial agents reveals its superior efficacy:

CompoundMIC (µg/mL)Target Pathogen
This compound0.39Mycobacterium tuberculosis
Lassomycin0.8 - 3Multidrug-resistant M. tuberculosis
CapistruinVariesVarious mycobacterial species

Case Study 1: Efficacy Against Drug-Resistant Strains

In a laboratory setting, this compound was tested against various strains of M. tuberculosis, including multidrug-resistant variants. The results indicated that this compound maintained its antimicrobial activity even at low concentrations, demonstrating potential as a treatment option where traditional antibiotics fail .

Case Study 2: Structure-Activity Relationship Analysis

A systematic mutational analysis was conducted to explore the structure-activity relationships of this compound variants. Mutants were generated by substituting specific amino acids to assess their impact on biological activity. Notably, some variants exhibited enhanced potency compared to the wild-type sequence, suggesting avenues for further genetic engineering to optimize therapeutic effects .

Q & A

Q. Q. What ethical guidelines apply to the use of engineered Rhodococcus jostii strains for this compound production?

  • Answer : Adhere to NIH/WHO biosafety protocols for genetically modified organisms (BSL-2 containment). Document antibiotic resistance markers to prevent horizontal gene transfer risks. Include institutional biosafety committee approval numbers in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.